molecular formula C6H8O5 B1263498 3D-3,5/4-trihydroxycyclohexane-1,2-dione CAS No. 949461-91-0

3D-3,5/4-trihydroxycyclohexane-1,2-dione

Cat. No.: B1263498
CAS No.: 949461-91-0
M. Wt: 160.12 g/mol
InChI Key: SHFQRUVRUBHHRE-CJPQEGFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3D-3,5/4-Trihydroxycyclohexane-1,2-dione (Chemical Formula: C 6 H 8 O 5 ; Molecular Weight: 160.13 Da) is a key enzymatic substrate in microbiological research. It is centrally defined as the substrate for the enzyme 3D-(3,5/4)-trihydroxycyclohexane-1,2-dione acylhydrolase (decyclizing), also known as IolD or THcHDO hydrolase (EC 3.7.1.22) . The primary research application of this compound is in the study of specialized bacterial catabolic pathways, particularly the myo-inositol degradation pathway in model organisms like Bacillus subtilis . In this pathway, the enzyme IolD catalyzes the ring-opening hydrolysis of 3D-3,5/4-trihydroxycyclohexa-1,2-dione, using a water molecule to form the linear sugar acid 5-deoxy-D-glucuronate . This reaction is a critical step in the conversion of myo-inositol into acetyl-CoA, a central metabolite in energy production and biosynthetic processes . Consequently, this compound is of significant value to researchers investigating bacterial metabolism in diverse environments, microbial physiology, and the enzymatic mechanisms of carbon-carbon bond hydrolases that act on ketonic substances . This product is intended for Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

949461-91-0

Molecular Formula

C6H8O5

Molecular Weight

160.12 g/mol

IUPAC Name

(3R,4S,5R)-3,4,5-trihydroxycyclohexane-1,2-dione

InChI

InChI=1S/C6H8O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2,4,6-7,9,11H,1H2/t2-,4+,6-/m1/s1

InChI Key

SHFQRUVRUBHHRE-CJPQEGFPSA-N

SMILES

C1C(C(C(C(=O)C1=O)O)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H](C(=O)C1=O)O)O)O

Canonical SMILES

C1C(C(C(C(=O)C1=O)O)O)O

Origin of Product

United States

Scientific Research Applications

Biochemical Pathways

  • Myo-Inositol Catabolism :
    • In the bacterium Bacillus subtilis, the conversion of myo-inositol to 3D-3,5/4-trihydroxycyclohexane-1,2-dione occurs via a series of enzymatic reactions. The enzyme inositol dehydrogenase initiates this process by converting myo-inositol into inosose, which is subsequently dehydrated to form this compound .
  • Subsequent Metabolic Steps :
    • Following its formation, this compound can be hydrolyzed by the enzyme IolD to yield 5-deoxy-D-glucuronic acid . This pathway is critical for understanding the metabolic capabilities of Bacillus subtilis and its potential applications in biotechnology.

Applications in Biotechnology

  • Bioconversion Processes :
    • The ability of certain microorganisms to convert myo-inositol into this compound presents opportunities for biotechnological applications. These processes can be harnessed for producing valuable metabolites or enhancing the efficiency of bioconversion systems aimed at producing sugars or sugar derivatives .
  • Enzyme Engineering :
    • Recent studies have focused on engineering variants of enzymes that utilize this compound as a substrate. For instance, novel acylhydrolase variants have been developed to optimize the breakdown of this compound for industrial applications .

Case Study 1: Metabolic Profiling in Bacillus subtilis

A study conducted on Bacillus subtilis demonstrated the metabolic pathways involving this compound. Researchers utilized transcriptomic analyses to identify upregulated genes during the catabolism of myo-inositol. The findings indicated that this compound plays a crucial role as an intermediate in metabolic pathways leading to valuable products like glucuronic acid .

Parameter Value
Enzyme InvolvedInositol Dehydrogenase
Intermediate ProductThis compound
Subsequent Product5-deoxy-D-glucuronic acid

Case Study 2: Application in Dietary Fiber Research

In another study examining dietary fiber's impact on gut health, researchers identified metabolites associated with fiber degradation that included this compound. This compound was linked to beneficial gut microbiota activity and highlighted its potential implications for dietary interventions aimed at improving gut health .

Chemical Reactions Analysis

Enzymatic Hydrolysis to 5-Deoxy-D-Glucuronic Acid

THcHDO undergoes hydrolytic ring cleavage catalyzed by IolD hydrolase (EC 3.7.1.22) in Bacillus subtilis and other bacteria . This reaction is critical in the myo-inositol catabolic pathway:

THcHDOIolD5 Deoxy D glucuronic acid+H2O\text{THcHDO}\xrightarrow{\text{IolD}}\text{5 Deoxy D glucuronic acid}+\text{H}_2\text{O}

Key properties :

  • Cofactors : Requires Mg²⁺ and ThDP (thiamine diphosphate) .

  • Kinetics : Exhibits Michaelis-Menten kinetics with a KmK_m of 0.15 mM for THcHDO .

  • Gibbs Free Energy : ΔrG=10.07kcal mol\Delta_rG'^\circ =-10.07\,\text{kcal mol} .

Isomerization to 2-Deoxy-5-Keto-D-Gluconic Acid

Following hydrolysis, 5-deoxy-D-glucuronic acid is isomerized by IolB to form 2-deoxy-5-keto-D-gluconic acid :

5 Deoxy D glucuronic acidIolB2 Deoxy 5 keto D gluconic acid\text{5 Deoxy D glucuronic acid}\xrightarrow{\text{IolB}}\text{2 Deoxy 5 keto D gluconic acid}

This reaction involves a keto-enol tautomerization mechanism, though structural details of IolB remain under investigation .

Phosphorylation to 2-Deoxy-5-Keto-D-Gluconic Acid 6-Phosphate

The product of isomerization is phosphorylated by IolC kinase , a critical step for downstream metabolic integration :

2 Deoxy 5 keto D gluconic acid+ATPIolC2 Deoxy 5 keto D gluconic acid 6 phosphate+ADP\text{2 Deoxy 5 keto D gluconic acid}+\text{ATP}\xrightarrow{\text{IolC}}\text{2 Deoxy 5 keto D gluconic acid 6 phosphate}+\text{ADP}

This phosphorylated intermediate acts as an inducer by inhibiting the repressor IolR , thereby activating the iol operon .

Aldol Cleavage to Central Metabolic Intermediates

IolJ aldolase cleaves 2-deoxy-5-keto-D-gluconic acid 6-phosphate into glycolytic and tricarboxylic acid (TCA) cycle precursors :

2 Deoxy 5 keto D gluconic acid 6 phosphateIolJDihydroxyacetone phosphate+Malonic semialdehyde\text{2 Deoxy 5 keto D gluconic acid 6 phosphate}\xrightarrow{\text{IolJ}}\text{Dihydroxyacetone phosphate}+\text{Malonic semialdehyde}

  • Dihydroxyacetone phosphate enters glycolysis.

  • Malonic semialdehyde is converted to acetyl-CoA via IolA , feeding into the TCA cycle .

Side Reactions in Engineered Systems

Disruption of iolX in Bacillus subtilis strain TM039 significantly enhances the conversion of scyllo-inosose to scyllo-inositol , suggesting IolX may degrade scyllo-inositol under normal conditions . This side reaction highlights the metabolic flexibility of THcHDO-derived pathways.

Table 1: Key Enzymes and Reactions Involving THcHDO

EnzymeEC NumberReactionProduct(s)
IolD3.7.1.22Hydrolytic ring cleavage5-Deoxy-D-glucuronic acid
IolB5.3.1.6Isomerization2-Deoxy-5-keto-D-gluconic acid
IolC2.7.1.92ATP-dependent phosphorylation2-Deoxy-5-keto-D-gluconic acid 6-phosphate
IolJ4.1.2.18Aldol cleavageDihydroxyacetone phosphate + Malonic semialdehyde

Table 2: Thermodynamic and Kinetic Parameters

ParameterValueSource
ΔrG\Delta_rG'^\circ (IolD)-10.07 kcal/mol
KmK_m (THcHDO)0.15 mM
Optimal pH (IolD)8.0 (HEPES buffer)

Preparation Methods

Biosynthetic Pathways in Microorganisms

Bacillus subtilis Inositol Catabolism

In B. subtilis, 3D-3,5/4-trihydroxycyclohexane-1,2-dione is an intermediate in the myo-inositol degradation pathway. The iol operon encodes enzymes that convert myo-inositol to 5-deoxy-D-glucuronic acid via a series of oxidation and ring-cleavage steps. The enzyme encoded by iolD catalyzes the hydrolysis of this compound to 5-deoxy-D-glucuronic acid. Although iolD shares homology with ThDP-dependent enzymes like acetolactate synthase, its purification and kinetic characterization remain unreported.

Key Genetic Modifications for Enhanced Production
  • Gene Deletions : Deleting "useless" genes in the myo-inositol pathway (e.g., iolA, iolB) prevents metabolite diversion, increasing intermediate accumulation.
  • Enzyme Overexpression : Co-overexpression of iolG (dehydrogenase) and iolW (isomerase) in B. subtilis optimizes flux toward this compound, achieving a conversion rate of 10 g/L/48 h.

Enzymatic Preparation Strategies

Recombinant Acylhydrolase Variants

A patent describes a novel this compound acylhydrolase variant expressed in Pichia pastoris. The enzyme was engineered for improved stability and activity using codon optimization and promoter engineering (e.g., T7 RNA polymerase system). Key steps include:

  • Vector Construction : Linearized pGAPZ A-RNAP transformed into P. pastoris GS115 via lithium chloride-mediated transformation.
  • Screening : Zeocin-resistant colonies were validated using PCR and sequencing.

Metabolic Engineering for Large-Scale Production

Bacillus subtilis as a Cell Factory

Strain optimization in B. subtilis involves:

  • Blocking Competing Pathways : Deletion of iolJ (inositol dehydrogenase) prevents conversion of scyllo-inositol to 2-keto-myo-inositol.
  • Enhancing Precursor Supply : Overexpression of iolT (inositol transporter) increases intracellular myo-inositol availability.
Table 2: Genetic Modifications in B. subtilis for Improved Yield
Modification Effect on Production
ΔiolA, ΔiolB Eliminates side reactions
iolG/iolW overexpression Completes MI-to-SI conversion
ΔiolJ Prevents SI degradation

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of 3D-3,5/4-trihydroxycyclohexane-1,2-dione be experimentally validated?

  • Methodological Answer : The stereochemistry (3R,4S,5R) can be confirmed using X-ray crystallography for definitive spatial resolution. Alternatively, nuclear Overhauser effect (NOE) NMR experiments can probe spatial proximity of hydroxyl and ketone groups. Circular dichroism (CD) spectroscopy may also correlate with stereoisomer-specific optical activity. Computational validation via density functional theory (DFT) can compare predicted and experimental spectra .

Q. What spectroscopic techniques are optimal for characterizing this compound’s functional groups and structure?

  • Methodological Answer :

  • IR Spectroscopy : Identify hydroxyl (3200–3600 cm⁻¹) and ketone (1700–1750 cm⁻¹) stretches.
  • ¹H/¹³C NMR : Assign peaks using DEPT/HSQC for hydroxyl-bearing carbons (δ 60–100 ppm) and ketones (δ 190–220 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₆H₈O₅, exact mass 160.0372) .

Q. How can researchers predict and validate physicochemical properties like logP or aqueous solubility?

  • Methodological Answer : Use computational tools (e.g., ACD/Labs Percepta) to predict logP and solubility. Experimentally validate via shake-flask methods (for logP) or saturation solubility assays in buffered solutions. Discrepancies between predicted and experimental data may arise from solvent effects or crystal packing, requiring iterative refinement of computational models .

Advanced Research Questions

Q. What strategies resolve discrepancies between computational predictions and experimental data for this compound’s properties?

  • Methodological Answer :

  • Case Example : If predicted logP (ACD/Labs) conflicts with experimental values, re-evaluate force fields or solvent parameters in simulations. Cross-validate with alternative software (e.g., COSMO-RS). Use sensitivity analysis to identify dominant factors (e.g., hydrogen-bonding capacity) .
  • Data Contradiction Table :
PropertyPredicted (ACD/Labs)ExperimentalDiscrepancy Source
Molecular Weight160.12 g/mol160.125 g/molRounding/measurement precision
Polar Surface Area94.83 ŲN/AModel assumptions

Q. How does stereochemistry influence the compound’s reactivity in aqueous solutions?

  • Methodological Answer : The axial/equatorial orientation of hydroxyl groups (3R,4S,5R) affects hydrogen-bonding networks and keto-enol tautomerism. Monitor pH-dependent tautomer ratios using ¹³C NMR. Compare kinetics of oxidation/reduction reactions with stereoisomers to isolate stereoelectronic effects .

Q. What synthetic routes enable stereoselective preparation of this compound?

  • Methodological Answer :

  • Step 1 : Start with a protected inositol derivative. Use chiral auxiliaries or enzymatic catalysis to control stereocenters.
  • Step 2 : Oxidize vicinal diols to diketones via TEMPO/NaClO.
  • Step 3 : Deprotect hydroxyls under mild acidic conditions. Validate enantiomeric excess (ee) via chiral HPLC or CD spectroscopy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3D-3,5/4-trihydroxycyclohexane-1,2-dione
Reactant of Route 2
3D-3,5/4-trihydroxycyclohexane-1,2-dione

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